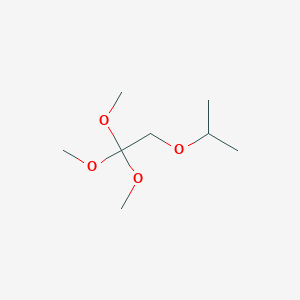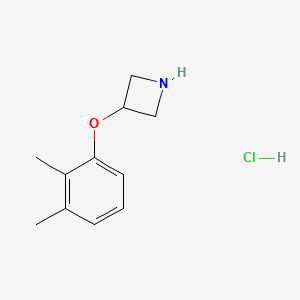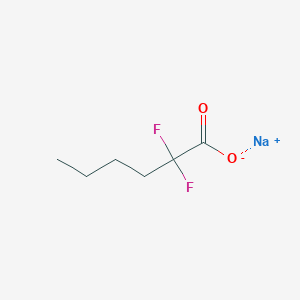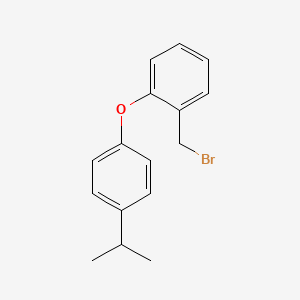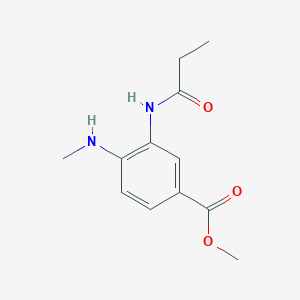methanamine CAS No. 1270521-59-9](/img/structure/B1404856.png)
[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine
Overview
Description
Scientific Research Applications
Application in Synthesis of Aryloxyphenyl Cyclopropyl Methanones
One notable application of compounds related to 4-Chloro-3-(trifluoromethyl)phenylmethanamine is in the efficient, high-yield synthesis of aryloxyphenyl cyclopropyl methanones, which have shown promising anti-tubercular activities. The synthesized compounds were effective against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 25 to 3.125 microg/mL. The most active compounds even showed activity against multi-drug-resistant strains (Dwivedi et al., 2005).
Use in Synthesis and Mechanistic Study of Benzodiazepines
Another application is in the mechanistic study of benzodiazepine synthesis. This research focused on the reactions between diphenylamine and diethyl 2-phenylmalonate to produce benzodiazepine derivatives. The study provided valuable insights into the reaction mechanisms and interactions involved in this process (Zhou & Li, 2019).
Involvement in Synthesis of Luminescent Platinum Complexes
The compound's derivatives have been used in synthesizing luminescent platinum(II) complexes. These complexes were designed to examine fluid- and solid-state interactions, offering insights into the oligomeric and ligand-ligand interactions in these compounds (Lai et al., 1999).
Contribution to Photocytotoxicity Studies
Compounds derived from 4-Chloro-3-(trifluoromethyl)phenylmethanamine have been utilized in studying photocytotoxic properties of Iron(III) complexes. These complexes displayed significant photocytotoxicity in red light, opening new avenues for cancer treatment and cellular imaging (Basu et al., 2014).
Role in Synthesis of Antidepressant Agents
Additionally, derivatives of this compound have been involved in the design of novel "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates. These compounds demonstrated robust antidepressant-like activity in rat models (Sniecikowska et al., 2019).
Safety And Hazards
properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNZLQSUZBZPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



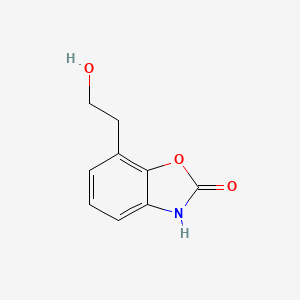
![4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404774.png)
![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)
![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)
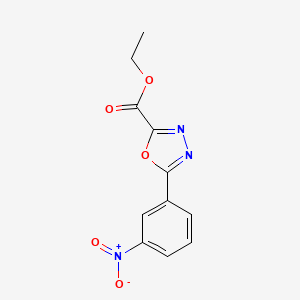
![Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404781.png)

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1404783.png)
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404784.png)
